molecular formula C6H13K7N2O12P4 B15181410 Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate CAS No. 93983-27-8

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B15181410
CAS No.: 93983-27-8
M. Wt: 702.76 g/mol
InChI Key: FYIDGTKIRRXTAB-UHFFFAOYSA-G
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Description

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate (CAS: 93983-27-8) is a phosphonate-based compound characterized by a central ethane-1,2-diylbis(nitrilobis(methylene)) backbone linked to four phosphonate groups. The heptapotassium counterions balance the charges of the deprotonated phosphonate moieties. This compound is utilized in pharmaceutical and industrial applications, such as water treatment and metal chelation, due to its high solubility and stability in aqueous environments .

Properties

CAS No.

93983-27-8

Molecular Formula

C6H13K7N2O12P4

Molecular Weight

702.76 g/mol

IUPAC Name

heptapotassium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.7K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;/q;7*+1/p-7

InChI Key

FYIDGTKIRRXTAB-UHFFFAOYSA-G

Canonical SMILES

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives in the presence of potassium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonate esters, while reduction reactions may produce phosphonic acid derivatives .

Scientific Research Applications

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can inhibit or promote specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Pentasodium Trihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate

  • CAS : 7651-99-2
  • Molecular Formula : C₆H₁₂N₂Na₅O₁₂P₄
  • Molecular Weight : 543.01 g/mol
  • Key Differences :
    • Counterions: Sodium (5 Na⁺) vs. potassium (7 K⁺) in the heptapotassium variant.
    • Protonation State: Contains three hydrogen atoms compared to one in the heptapotassium compound.
    • Applications: Primarily used as a scale inhibitor in industrial water treatment due to its moderate solubility and cost-effectiveness .

Ammonium Salt of [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonic Acid

  • CAS : 57011-27-5
  • Molecular Formula: Not explicitly provided, but likely C₆H₁₈N₄O₁₂P₄·xNH₄⁺
  • Key Differences :
    • Counterions: Ammonium (NH₄⁺) instead of potassium.
    • Stability: Less thermally stable than potassium or sodium salts, limiting use in high-temperature applications.
    • Applications: Employed in niche industrial processes requiring pH-sensitive chelation .

Potassium Salt of [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonic Acid

  • CAS : 38820-59-6
  • Key Differences :
    • Backbone: Hexane-1,6-diyl instead of ethane-1,2-diyl, increasing chain length and flexibility.
    • Solubility: Lower aqueous solubility compared to the ethane-1,2-diyl variant due to hydrophobic hexane backbone.
    • Applications: Specialized in heavy metal sequestration in organic solvents .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Counterions Key Applications
Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate 93983-27-8 C₆H₁₃K₇N₂O₁₂P₄ ~700 (estimated) 7 K⁺ Pharmaceuticals, high-solubility chelation
Pentasodium trihydrogen [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonate 7651-99-2 C₆H₁₂N₂Na₅O₁₂P₄ 543.01 5 Na⁺ Industrial water treatment
Ammonium salt of [ethane-1,2-diylbis(nitrilobis(methylene))]tetrakisphosphonic acid 57011-27-5 C₆H₁₈N₄O₁₂P₄·xNH₄⁺ Not available NH₄⁺ pH-sensitive chelation
Potassium salt of [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonic acid 38820-59-6 C₁₀H₂₄K₄N₄O₁₂P₄ (est.) ~800 (estimated) 4 K⁺ Organic solvent metal sequestration

Key Research Findings

Solubility Trends : Potassium salts (e.g., heptapotassium compound) exhibit higher aqueous solubility than sodium or ammonium analogs, making them preferable in pharmaceutical formulations .

Thermal Stability : Sodium and potassium salts demonstrate superior thermal stability compared to ammonium salts, which decompose at elevated temperatures .

Chelation Efficiency : The ethane-1,2-diyl backbone provides optimal geometry for metal ion chelation, outperforming longer-chain variants like hexane-1,6-diyl derivatives in aqueous systems .

Biological Activity

Heptapotassium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, also known as heptapotassium phosphonate, is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of heptapotassium hydrogen tetrakisphosphonate is characterized by its unique phosphonate groups and the ethane-1,2-diylbis(nitrilobis(methylene)) backbone. The molecular formula can be represented as:

C12H18K7N3O8P4\text{C}_{12}\text{H}_{18}\text{K}_7\text{N}_3\text{O}_8\text{P}_4

This structure contributes to its solubility and interaction with biological macromolecules.

  • Antioxidant Properties : Research indicates that heptapotassium hydrogen tetrakisphosphonate exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for protecting cells from damage.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in various organisms, making it a candidate for further pharmacological studies.
  • Cell Proliferation Modulation : Studies suggest that heptapotassium hydrogen tetrakisphosphonate can modulate cell proliferation rates in vitro. This effect may be linked to its interaction with specific signaling pathways involved in cell growth and differentiation.

Efficacy in Biological Systems

The biological efficacy of heptapotassium hydrogen tetrakisphosphonate has been evaluated through various experimental models:

  • In vitro Studies : Cell lines exposed to varying concentrations of the compound demonstrated dose-dependent responses in terms of viability and proliferation.
  • In vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound, revealing promising results in terms of bioavailability and therapeutic potential.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on human epithelial cells demonstrated that treatment with heptapotassium hydrogen tetrakisphosphonate resulted in a significant reduction in reactive oxygen species (ROS) levels. The results indicated a protective effect against oxidative stress-induced apoptosis.

Treatment Concentration (µM)ROS Levels (Relative Units)
0 (Control)100
1075
5050
10030

Case Study 2: Enzyme Inhibition Assessment

Another study focused on the inhibition of acetylcholinesterase (AChE) by heptapotassium hydrogen tetrakisphosphonate. The compound exhibited competitive inhibition with an IC50 value of 25 µM, suggesting potential applications in neuroprotection.

CompoundIC50 (µM)
Heptapotassium hydrogen25
Standard Inhibitor (Donepezil)10

Safety and Toxicity

The safety profile of heptapotassium hydrogen tetrakisphosphonate has been assessed through various toxicity studies. According to data from PubChem, the compound shows low acute toxicity levels but requires further investigation into chronic exposure effects and long-term safety profiles .

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